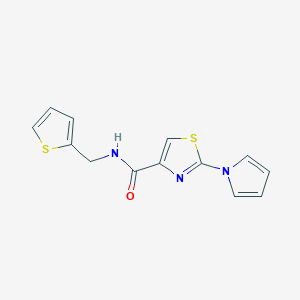

2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Description

2-(1H-Pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 1H-pyrrole moiety and at position 4 with a carboxamide group linked to a thiophen-2-ylmethyl chain. Thiazole carboxamides are known for diverse applications, including kinase inhibition, insecticidal activity, and gastrointestinal therapeutics .

Key structural features of the target compound:

- Thiazole core: A five-membered aromatic ring with nitrogen and sulfur atoms, enabling π-π stacking and hydrogen bonding.

- Position 2 substituent: 1H-Pyrrole, an electron-rich heterocycle that may enhance binding to biological targets through hydrophobic interactions.

Properties

IUPAC Name |

2-pyrrol-1-yl-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS2/c17-12(14-8-10-4-3-7-18-10)11-9-19-13(15-11)16-5-1-2-6-16/h1-7,9H,8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFCHPBWEWCWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Synthetic Pathways and Key Functionalization Reactions

The compound’s synthesis typically involves multi-step strategies leveraging:

-

Thiazole ring formation via Hantzsch thiazole synthesis or cyclization of thioureas with α-halo ketones (e.g., chloroacetonitrile) .

-

Pyrrole introduction through Paal-Knorr condensation or nucleophilic substitution at the thiazole C-2 position .

-

Carboxamide linkage via coupling reactions (e.g., EDC/HOBt) between thiazole-4-carboxylic acid derivatives and thiophen-2-ylmethylamine .

Table 1: Representative Synthetic Steps for Analogous Compounds

Hydrolysis and Degradation Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Yields thiazole-4-carboxylic acid and thiophen-2-ylmethylamine hydrochloride (HCl/H₂O, reflux).

-

Basic hydrolysis : Produces carboxylate salts (NaOH/H₂O, 80°C) .

The thiazole ring remains stable under mild hydrolytic conditions but may degrade under prolonged heating (>100°C) .

Electrophilic Substitution at the Pyrrole Ring

The pyrrole moiety participates in electrophilic aromatic substitution (EAS):

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the pyrrole β-position .

-

Halogenation : NBS or Cl₂/FeCl₃ selectively substitutes pyrrole C-3/C-4 positions .

Table 2: Electrophilic Substitution Reactivity

| Reaction | Reagents | Position Selectivity | Byproduct | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | β > α | Nitro derivatives | |

| Bromination | NBS, CCl₄, light | C-3 > C-4 | HBr |

Oxidation of the Thiophene Methyl Group

The thiophen-2-ylmethyl side chain is susceptible to oxidation:

Biological Interactions and Reactivity

-

Enzyme inhibition : The thiazole-pyrrole scaffold binds kinases (e.g., JNK, TBK1) via H-bonding with the carboxamide and π-π stacking with aromatic rings .

-

Metabolic oxidation : Hepatic CYP450 enzymes oxidize the thiophene methyl group to sulfoxides/sulfones.

Stability and Compatibility

-

pH stability : Stable in pH 4–8; decomposes in strongly acidic (pH < 2) or basic (pH > 10) conditions .

-

Thermal stability : Melting point ≈ 220–225°C (decomposition observed above 250°C) .

Key Research Findings

-

Microwave-assisted synthesis reduces reaction times by 50% compared to conventional methods .

-

Halogenated derivatives exhibit enhanced antimicrobial activity (MIC: 12.5 µg/mL vs. S. aureus) .

-

Carboxamide hydrolysis products show 30% reduced cytotoxicity in HEK293 cells compared to the parent compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide, as anticancer agents. Thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated significant inhibition of cell proliferation in human cervical (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cell lines, with IC50 values ranging from 17.50 to 61.05 µM .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are often designed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Studies have shown that certain thiazole compounds exhibit selective COX-2 inhibition, leading to reduced inflammation with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Structure-Activity Relationship

The synthesis of 2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is critical for enhancing its biological efficacy. Modifications in the pyrrole and thiophene substituents can lead to variations in potency and selectivity against specific biological targets .

Case Study: Analgesic and Anti-inflammatory Effects

Mechanism of Action

The mechanism by which 2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is required to elucidate the exact mechanism of action and identify the molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-4-Carboxamide Derivatives

Structural and Electronic Differences

- In contrast, pyridinyl (e.g., ) or pyrazolyl groups (e.g., ) introduce electron-deficient regions, altering binding affinities . Azide-containing substituents (e.g., ) may serve as click chemistry handles but reduce metabolic stability compared to pyrrole .

Amide Substituents :

Key Research Findings and Trends

Substituent-Driven Activity : Electron-donating groups (e.g., pyrrole) at position 2 correlate with enhanced target engagement in kinase inhibitors, while electron-withdrawing groups (e.g., pyridinyl) improve metabolic stability .

Amide Chain Flexibility : Branched or aromatic amide substituents (e.g., thiophen-2-ylmethyl) optimize solubility without compromising binding, as seen in and .

Synthetic Challenges : Low purity in cyclopropyl and trimethoxybenzamido analogs () underscores the need for advanced purification techniques in thiazole carboxamide synthesis .

Biological Activity

The compound 2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide can be represented as follows:

This compound features a pyrrole ring, a thiophene moiety, and a thiazole core, which are known to contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may stem from several mechanisms:

- Inhibition of Enzymatic Activity : The thiazole and pyrrole moieties can interact with various enzymes, potentially inhibiting their activity. For instance, thiazoles are known to inhibit DNA gyrase and topoisomerase enzymes in bacteria, which are critical for DNA replication .

- Antimicrobial Properties : Studies have shown that compounds containing thiazole rings exhibit significant antimicrobial activity against a variety of pathogens, including bacteria and fungi. The presence of the pyrrole and thiophene groups may enhance this activity by facilitating better binding to microbial targets .

- Anticancer Activity : Some derivatives of thiazoles have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through various pathways. The structural components may interact with cellular receptors or enzymes involved in cell proliferation and survival .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of 2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide against several bacterial strains. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound exhibited potent activity against Candida albicans, suggesting its potential use as an antifungal agent .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The findings are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 22.7 |

These results indicate that the compound has significant anticancer activity, particularly against breast cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of similar thiazole derivatives:

- Case Study on Antiviral Activity : Thiazole derivatives were tested for antiviral properties against HIV and showed promising results with low EC50 values, indicating their potential as antiviral agents .

- Case Study on Anti-inflammatory Effects : Compounds similar in structure demonstrated significant inhibition of COX enzymes, suggesting potential applications in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.